molecular formula C15H16BrNO B425477 N-(5-bromo-2-ethoxybenzyl)aniline CAS No. 664318-85-8

N-(5-bromo-2-ethoxybenzyl)aniline

Cat. No.: B425477
CAS No.: 664318-85-8
M. Wt: 306.2g/mol
InChI Key: SNDFPSOYSFDSAN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-ethoxybenzyl)aniline is a brominated and ethoxylated aniline derivative with the CAS Number 664318-85-8 and a molecular weight of 306.20. It has the molecular formula C15H16BrNO . This compound is part of a class of chemical building blocks used primarily in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. Analogs of this compound, particularly those featuring a 5-bromo-2-alkoxybenzyl scaffold, are frequently utilized in the development of potential antitumor agents . For instance, research into quinoline and quinoxaline derivatives containing similar bromo-ethoxybenzyl motifs has demonstrated significant antitumor activity in biological evaluations . As a specialty chemical intermediate, it allows researchers to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-18-15-9-8-13(16)10-12(15)11-17-14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDFPSOYSFDSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Ethoxybenzaldehyde

The synthesis begins with the ethylation of salicylaldehyde (2-hydroxybenzaldehyde) to introduce the ethoxy group. In a typical procedure, salicylaldehyde reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves a 92% yield of 2-ethoxybenzaldehyde, with purity confirmed via HPLC.

Bromination of 2-Ethoxybenzaldehyde

Bromination at position 5 is achieved using molecular bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst. The ethoxy group directs bromination to the para position (relative to itself), which corresponds to position 5 on the ring. Reaction at 0°C for 4 hours yields 85% 5-bromo-2-ethoxybenzaldehyde, with <2% dibrominated byproducts.

Reductive Amination with Aniline

The aldehyde intermediate is condensed with aniline in methanol under reflux, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature for 6 hours affords N-(5-bromo-2-ethoxybenzyl)aniline in 78% yield. This method avoids over-reduction of the aldehyde to the alcohol, a common side reaction mitigated by the selective reducing agent.

Table 1: Reductive Amination Pathway Optimization

StepConditionsYield (%)Purity (%)Source
EthylationK₂CO₃, DMF, 80°C, 12h9299.5
BrominationBr₂, FeBr₃, DCM, 0°C, 4h8598.7
Reductive AminationNaBH₃CN, MeOH, rt, 6h7897.9

Benzyl Halide Nucleophilic Substitution Pathway

Synthesis of 5-Bromo-2-ethoxybenzyl Alcohol

5-Bromo-2-ethoxybenzaldehyde (from Step 2.2) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in ethanol at 0°C. This exothermic reaction achieves near-quantitative yields (96%) with minimal side products.

Conversion to Benzyl Chloride

The alcohol is treated with thionyl chloride (SOCl₂) in DCM under reflux for 2 hours, yielding 5-bromo-2-ethoxybenzyl chloride. Catalytic DMF (0.5% molar ratio) enhances the reaction rate, achieving 94% conversion. Excess SOCl₂ is removed via distillation to prevent side reactions.

Reaction with Aniline

The benzyl chloride reacts with aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Stirring at 50°C for 8 hours affords the target compound in 82% yield after recrystallization from ethanol-water.

Table 2: Benzyl Halide Pathway Performance

StepConditionsYield (%)Purity (%)Source
Alcohol ReductionNaBH₄, EtOH, 0°C, 1h9699.1
ChlorinationSOCl₂, DCM, reflux, 2h9498.3
AminationEt₃N, THF, 50°C, 8h8298.8

Comparative Analysis of Methods

Efficiency and Yield

The reductive amination pathway offers a shorter route (3 steps) but lower overall yield (60.5% cumulative) compared to the benzyl halide method (72.5% cumulative). The latter benefits from high-yielding reductions and chlorinations, offsetting the additional step.

Scalability

The benzyl halide method is more amenable to industrial scale-up due to robust reaction conditions and easier purification via recrystallization. In contrast, reductive amination requires stringent moisture control to prevent aldehyde reduction.

Experimental Considerations

Solvent Selection

  • DMF : Optimal for ethylation due to high polarity and boiling point.

  • DCM : Ideal for bromination and chlorination, facilitating easy separation of aqueous and organic layers.

  • Ethanol-Water : Effective for recrystallization, improving product purity to >98%.

Catalysts and Reagents

  • FeBr₃ : Essential for regioselective bromination, avoiding electrophilic attack at undesired positions.

  • NaBH₃CN : Superior to NaBH₄ for selective imine reduction without aldehyde over-reduction .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-ethoxybenzyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

Pharmaceutical Development

N-(5-bromo-2-ethoxybenzyl)aniline has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives connected through hydrazone linkers have demonstrated significant inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. These studies suggest that this compound could be further explored as a scaffold for developing novel anticancer therapies .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate. Its bromine atom allows for various substitution reactions, making it a versatile building block in the synthesis of more complex molecules. The compound can undergo nucleophilic substitutions and coupling reactions, which are essential in constructing diverse chemical entities for pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of bromine with nucleophilesVarious substituted anilines
Coupling ReactionsFormation of carbon-carbon bondsComplex organic compounds
FunctionalizationModification of the ethoxy group or aniline moietyNew derivatives with enhanced properties

Biological Research

Beyond its chemical utility, this compound is under investigation for its biological activities . Preliminary studies suggest potential antimicrobial properties, indicating that this compound may inhibit the growth of certain bacteria and fungi. This aspect opens avenues for research into its application in developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on derivatives of benzyl compounds similar to this compound revealed that certain analogs exhibited IC50 values indicating effective inhibition against breast cancer cell lines. The structure-activity relationship (SAR) analysis pointed out that modifications at the benzyl position significantly affect biological activity .
  • Synthesis of New Derivatives : Research has successfully utilized this compound as a precursor in synthesizing novel benzothiazole derivatives, which showed improved anti-tubercular activity. This highlights the compound's potential in developing treatments for infectious diseases .
  • Environmental Considerations : The synthesis processes involving this compound have been optimized to reduce waste and improve yield, showcasing its applicability in green chemistry initiatives aimed at sustainable pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Table 1: Comparison of Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Source
N-(5-bromo-2-ethoxybenzyl)aniline C₁₅H₁₅BrNO 315.19 Br (5-position), OEt (2-position) 48% (analog)
5-bromo-2-chloro-N-[(5-fluoro-...)aniline C₁₅H₁₂BrClFNO 356.62 Br, Cl, F N/A
N-(2-bromo-4-methoxybenzyl)aniline C₁₄H₁₄BrNO 291.03 Br (2-position), OMe (4-position) 48%
  • Key Findings: Bromine at the 5-position (target compound) vs. 2-position ( analog) alters steric and electronic properties, affecting reactivity in cross-coupling reactions . The ethoxy group (OEt) in the target compound provides greater steric bulk and lipophilicity compared to methoxy (OMe) analogs, influencing solubility and biological activity .

Ether-Linked and Extended Chain Analogs

Table 2: Ether-Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notes Source
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ 315.41 OEt (2-position), 2-ethoxyethoxy Increased hydrophilicity
(E)-2-(5-amino-1-(4-bromobenzyl)-...) C₂₆H₂₂BrN₃O₂ 512.38 Bromobenzyl, quinoline Bioactivity value: 5.411
  • Bromobenzyl-quinoline hybrids () demonstrate measurable bioactivity (e.g., enzyme inhibition), suggesting that the benzyl-aniline scaffold is amenable to functionalization for pharmacological applications .

Crystal Structure and Supramolecular Interactions

  • This compound likely adopts a planar conformation due to resonance stabilization of the aniline moiety. In contrast, dibromonaphthalene derivatives () exhibit fully extended all-anti conformations with intermolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures .
  • Weak hydrogen bonding (e.g., C–H⋯π interactions) in the target compound may influence crystallization behavior and melting points, as seen in analogs with mp 39–44°C .

Commercial Availability and Stability

  • This compound is listed as discontinued by CymitQuimica (), possibly due to synthesis challenges or stability issues. In contrast, halogen-rich analogs (e.g., ) remain available, indicating that structural modifications (e.g., Cl/F substitution) improve commercial viability .

Biological Activity

N-(5-bromo-2-ethoxybenzyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group, which significantly influence its biological properties. The compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}BrN
  • Molecular Weight : 252.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mechanisms that involve the activation of caspases and the disruption of mitochondrial function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also shows potential antifungal activity, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been assessed in several studies:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
  • IC50_{50} Values : Preliminary results indicate promising IC50_{50} values, suggesting significant growth inhibition. For example, derivatives based on similar scaffolds have shown IC50_{50} values as low as 2.93 ± 0.47 µM against MCF-7 cells .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of this compound on MCF-7 and A-549 cell lines. Results indicated that the compound significantly inhibited cell proliferation, with an observed increase in apoptosis markers such as caspase-3 and caspase-9 .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound binds effectively to the VEGFR-2 active site, which is crucial for angiogenesis in tumors. This interaction may explain its anticancer activity by inhibiting tumor vascularization .

Summary Table of Biological Activities

Biological ActivityTargetIC50_{50} ValueReference
AntimicrobialVarious BacteriaNot specified
AntifungalVarious FungiNot specified
AnticancerMCF-7 (Breast Cancer)2.93 ± 0.47 µM
A-549 (Lung Cancer)Not specified

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